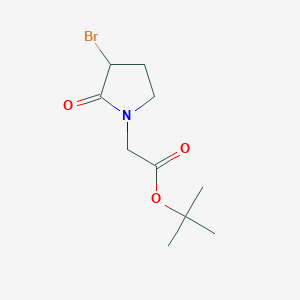

Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEDMIFCTNAVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178946-66-2 | |

| Record name | tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-bromo-2-oxopyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane . The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted pyrrolidinyl acetates.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is primarily investigated for its role as a precursor in the synthesis of biologically active compounds. Its structural features enable it to serve as an important building block in the development of novel pharmaceuticals.

Inhibitors of H-PGDS

One notable application is its use in developing inhibitors of human prostaglandin D synthase (H-PGDS), which is implicated in various inflammatory and degenerative diseases. Research indicates that compounds derived from this structure may inhibit H-PGDS effectively, presenting therapeutic benefits for conditions such as:

- Muscular Dystrophy

- Asthma

- Chronic Obstructive Pulmonary Disease

- Rheumatoid Arthritis

These inhibitors can potentially modify disease progression and alleviate symptoms by targeting the pathways associated with H-PGDS activity .

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's potential efficacy against several diseases. For instance, studies have indicated that derivatives of this compound exhibit selective activity against certain pathogens, making them candidates for further development as therapeutic agents.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related compounds, suggesting that they could be effective against resistant strains of bacteria and parasites. For example, studies on similar oxopyrrolidine derivatives have shown promising results in inhibiting Mycobacterium tuberculosis, indicating a potential pathway for treating tuberculosis .

Case Studies and Experimental Findings

Several case studies have been documented to illustrate the efficacy and safety profiles of compounds related to this compound.

| Study | Findings | Application |

|---|---|---|

| Study on H-PGDS Inhibition | Demonstrated significant reduction in muscle injury recovery time in animal models through H-PGDS inhibition | Treatment for muscular dystrophy and muscle injuries |

| Antimicrobial Efficacy Assessment | Showed high selectivity and potency against Mycobacterium tuberculosis | Potential treatment for tuberculosis |

| In Vivo Activity Studies | Compounds exhibited favorable pharmacokinetic profiles with low toxicity | Development of new therapeutic agents |

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation . These reactions enable the compound to modify biological molecules and pathways, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl bromoacetate: Used as an intermediate in organic synthesis and shares similar reactivity.

3-bromo-2-oxopyrrolidine: A precursor in the synthesis of tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate.

Uniqueness

This compound is unique due to its combination of a tert-butyl ester group and a brominated pyrrolidinone ring, which imparts distinct reactivity and versatility in synthetic applications .

Biological Activity

Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

The compound features a tert-butyl group, a bromo substituent, and a pyrrolidine moiety, which are significant for its biological interactions.

Antiviral Properties

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of viral proteases, particularly in the context of SARS-CoV. For instance, ketone-based covalent inhibitors have shown promising antiviral activity against coronavirus proteases, suggesting that derivatives of this compound might exhibit similar properties due to structural similarities in their mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the bromo group is hypothesized to enhance binding affinity to biological targets by facilitating interactions through halogen bonding or increasing lipophilicity.

Table 1: Summary of SAR Findings

Case Study 1: Inhibition of Viral Proteases

A study investigated the inhibition of SARS-CoV proteases using various ketone-based compounds. The findings indicated that modifications to the pyrrolidine ring could lead to enhanced inhibitory effects. This suggests that this compound could be further evaluated for similar antiviral applications .

Case Study 2: Antitubercular Activity

In another research effort focused on tuberculosis, compounds targeting Pks13 were screened for their efficacy. Compounds with structural similarities to this compound demonstrated promising results with minimal cytotoxicity, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.